5-(1,3-Dioxolan-2-yl)-2-methylaniline chemical properties
5-(1,3-Dioxolan-2-yl)-2-methylaniline chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 5-(1,3-Dioxolan-2-yl)-2-methylaniline
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 5-(1,3-Dioxolan-2-yl)-2-methylaniline, a versatile bifunctional building block crucial for advancements in pharmaceutical and materials science. This document moves beyond a simple data sheet to offer a comprehensive understanding of the molecule's structure, reactivity, and practical applications, grounded in established scientific principles. We will explore the causality behind its chemical behavior, providing researchers, scientists, and drug development professionals with the insights needed for successful synthetic design and application.
Core Molecular Profile and Physicochemical Properties
5-(1,3-Dioxolan-2-yl)-2-methylaniline, also known by its CAS Number 162330-25-8, is a substituted aniline derivative. Its structure is characterized by a 2-methylaniline (o-toluidine) core with a 1,3-dioxolane group at the meta-position relative to the amino group. This dioxolane moiety is a cyclic acetal, which serves as a stable protecting group for a formyl (aldehyde) functionality. This dual-functionality—a nucleophilic amino group and a masked aldehyde—is the cornerstone of its utility in multi-step organic synthesis.
The physical and chemical properties of a molecule are dictated by its structure. The aniline portion imparts basicity and nucleophilicity, while the dioxolane and methyl groups influence its solubility and steric profile.
Table 1: Physicochemical Properties of 5-(1,3-Dioxolan-2-yl)-2-methylaniline
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |
| Molecular Weight | 179.22 g/mol | Calculated |
| CAS Number | 162330-25-8 | --- |
| Appearance | Varies; typically a liquid or low-melting solid | Inferred from related structures |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂); Insoluble in water.[1] | The nonpolar aromatic ring and alkyl groups dominate its solubility profile. |
| pKa | ~4-5 (of the conjugate acid) | Estimated based on substituted anilines. The methyl group is slightly activating, while the dioxolane is weakly deactivating, resulting in basicity similar to aniline. |
| LogP | 1.8 ± 0.5 | Estimated. Indicates moderate lipophilicity. |
Spectroscopic Characterization: A Guide to Identification
Accurate identification and purity assessment are critical. The following spectroscopic data are characteristic of the molecule's unique structure.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides a clear fingerprint. Key expected resonances include:
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Aromatic Protons (δ 6.5-7.2 ppm): Three signals exhibiting a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
-
Dioxolane Methine (CH, δ ~5.7 ppm): A singlet corresponding to the acetal proton.
-
Dioxolane Methylene (OCH₂CH₂O, δ ~4.0-4.2 ppm): A multiplet for the four equivalent protons of the ethylene glycol unit.[2]
-
Amino Group (NH₂, δ ~3.5-4.5 ppm): A broad singlet, which can exchange with D₂O.
-
Methyl Group (CH₃, δ ~2.1 ppm): A sharp singlet.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework:
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals.
-
Dioxolane Acetal Carbon (δ ~103 ppm): The characteristic downfield signal for the carbon flanked by two oxygens.[3]
-
Dioxolane Methylene Carbons (δ ~65 ppm): A single signal for the two equivalent carbons.[3]
-
Methyl Carbon (δ ~17 ppm): An upfield signal.
-
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups.
-
N-H Stretch (3350-3450 cm⁻¹): A pair of sharp-to-medium bands characteristic of a primary aniline.
-
C-H Stretch (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Signals for both sp² and sp³ hybridized C-H bonds.
-
C=C Stretch (Aromatic, 1500-1620 cm⁻¹): Multiple bands indicating the benzene ring.
-
C-O Stretch (Acetal, 1050-1200 cm⁻¹): Strong, characteristic bands for the C-O-C linkages of the dioxolane ring.[4]
2.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
-
Molecular Ion (M⁺): A peak at m/z = 179.
-
Key Fragments: Expect fragmentation patterns involving the loss of components from the dioxolane ring or cleavage adjacent to the aromatic ring. Common fragments for related structures include m/z 119 and 165.[5]
Synthesis and Chemical Reactivity
The synthetic utility of 5-(1,3-Dioxolan-2-yl)-2-methylaniline stems from the orthogonal reactivity of its two primary functional groups.
3.1. Synthetic Pathway: Acetal Protection
The most direct synthesis involves the protection of the aldehyde group of 3-amino-4-methylbenzaldehyde. The acetalization is an acid-catalyzed equilibrium reaction where the removal of water is essential to drive the reaction to completion.[6]
Protocol: Synthesis of 5-(1,3-Dioxolan-2-yl)-2-methylaniline
Reactants:
-
3-Amino-4-methylbenzaldehyde (1.0 eq)
-
Ethylene glycol (1.5-2.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.02-0.05 eq, catalytic)
-
Toluene or Benzene (as solvent)
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-amino-4-methylbenzaldehyde, ethylene glycol, and the solvent.
-
Catalysis: Add the catalytic amount of p-TSA to the mixture.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography or vacuum distillation.
Caption: Dual reactivity pathways of the title compound.
Applications in Research and Drug Development
This compound is not an end-product but a strategic intermediate. Its value lies in enabling complex molecular architectures.
-
Scaffold for Heterocyclic Synthesis: Anilines are foundational for constructing nitrogen-containing heterocycles. This building block is particularly suited for synthesizing quinolines, a privileged scaffold in medicinal chemistry. [7][8]For example, the aniline can be used in Skraup or Doebner-von Miller reactions after deprotection of the aldehyde.
-
Intermediate in Targeted Drug Discovery: The aniline moiety is prevalent in many FDA-approved drugs. However, it can be a site of metabolic oxidation by cytochrome P450 enzymes, sometimes leading to toxic metabolites. [9][10]The specific substitution pattern of this molecule—with a methyl group ortho to the amine and a bulky dioxolane meta—can be used by medicinal chemists to sterically hinder or electronically modulate these metabolic pathways, potentially designing safer drug candidates. It serves as a precursor for compounds evaluated as inhibitors for targets like 5-LOX/sEH and EGFR/CDK2. [11][12][13]
-
Component in Functional Materials: Aniline derivatives are precursors to polyanilines and other conductive polymers. The protected aldehyde offers a latent reactive site for post-polymerization modification or for creating cross-linked materials.
Safety, Handling, and Storage
As with all aniline derivatives, appropriate safety measures are paramount.
-
Hazard Profile:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [15] * Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [10] * Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area. [15]
-
-
Storage Conditions:
Conclusion
5-(1,3-Dioxolan-2-yl)-2-methylaniline is a strategically designed chemical intermediate whose value is far greater than the sum of its parts. The stable, yet reversibly masked, aldehyde function combined with the versatile aniline nucleophile provides a powerful tool for synthetic chemists. A thorough understanding of its distinct reactivity pathways, guided by the principles outlined in this guide, is essential for leveraging its full potential in the rational design of novel pharmaceuticals, functional materials, and other high-value chemical entities.
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